molecular formula C16H14N6OS B11128558 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B11128558
M. Wt: 338.4 g/mol
InChI Key: HAIJBOCNWNOSIE-UHFFFAOYSA-N
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Description

2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that features multiple heterocyclic rings, including pyrrole, thiazole, and triazolopyridine. These structures are known for their significant biological and chemical properties, making the compound a subject of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach starts with the formation of the thiazole ring through the reaction of a suitable α-haloketone with thiourea. The pyrrole ring can be introduced via a cyclization reaction involving an appropriate precursor. The triazolopyridine moiety is often synthesized through a cyclization reaction involving hydrazine derivatives and pyridine carboxylic acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrogen-containing heterocycles, potentially leading to the formation of partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s heterocyclic rings are known to interact with various biomolecules, making it a candidate for drug development

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. Its unique structure allows it to interact with multiple biological targets, which could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its heterocyclic rings are known to impart stability and reactivity to materials, making it useful in various applications.

Mechanism of Action

The mechanism of action of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings allow it to form multiple types of interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)-1,3-thiazole: This compound shares the pyrrole and thiazole rings but lacks the triazolopyridine moiety.

    N-(1,2,4-triazolo[4,3-a]pyridin-3-ylmethyl)acetamide: This compound contains the triazolopyridine and acetamide groups but lacks the pyrrole and thiazole rings.

Uniqueness

The uniqueness of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide lies in its combination of multiple heterocyclic rings, which confer a wide range of chemical and biological properties

Properties

Molecular Formula

C16H14N6OS

Molecular Weight

338.4 g/mol

IUPAC Name

2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C16H14N6OS/c23-15(9-12-11-24-16(18-12)21-6-3-4-7-21)17-10-14-20-19-13-5-1-2-8-22(13)14/h1-8,11H,9-10H2,(H,17,23)

InChI Key

HAIJBOCNWNOSIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

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